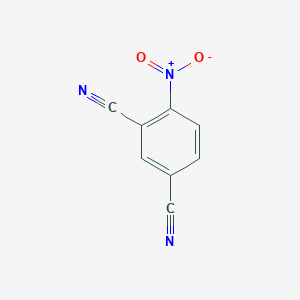
4-(Thiazol-2-yloxy)benzoesäure
Übersicht
Beschreibung
4-(Thiazol-2-yloxy)benzoic acid is a useful research compound. Its molecular formula is C10H7NO3S and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiazol-2-yloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiazol-2-yloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Thiazolderivate weisen antioxidative Eigenschaften auf . So wurde beispielsweise eine Reihe von 2,4-Dichlorthiazolylthiazolidin-2,4-dion- und 4-Chlor-2-benzylsulfanylthiazolyl-thiazolidin-2,4-dion-Derivaten synthetisiert und auf ihre antioxidativen Eigenschaften getestet .
Antibakterielle Aktivität
Thiazolderivate haben vielversprechende Ergebnisse in der antimikrobiellen Aktivität gezeigt. Sie wurden bei der Synthese verschiedener antimikrobieller Medikamente eingesetzt . So ist beispielsweise Sulfathiazol ein kurz wirkendes Sulfonamid, das aufgrund seiner antimikrobiellen Eigenschaften eingesetzt wurde .
Antiretrovirale Aktivität
Thiazolderivate wurden bei der Entwicklung von antiretroviralen Medikamenten verwendet. Ritonavir, ein antiretrovirales Medikament, das bei der Behandlung von HIV/AIDS eingesetzt wird, enthält einen Thiazolrest .
Antifungal Aktivität
Thiazolderivate wurden bei der Synthese von Antimykotika verwendet. Abafungin ist ein Beispiel für ein Antimykotikum, das einen Thiazolrest enthält .
Antitumoraktivität
Thiazolderivate haben in der Krebsbehandlung Potenzial gezeigt. Tiazofurin ist ein Krebsmedikament, das einen Thiazolrest enthält .
Anti-Alzheimer-Aktivität
Thiazolderivate haben Potenzial in der Behandlung der Alzheimer-Krankheit gezeigt .
Antihypertensive Aktivität
Es wurde festgestellt, dass Thiazolderivate antihypertensive Aktivität aufweisen .
Hepatoprotektive Aktivitäten
Thiazolderivate haben sich als hepatoprotektiv erwiesen, was bei der Behandlung von Lebererkrankungen von Vorteil sein kann .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities . For example, some thiazole derivatives have demonstrated antioxidant properties, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been shown to exhibit a range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of thiazole compounds in various solvents may suggest that the action of these compounds could be influenced by the surrounding environment.
Biochemische Analyse
Biochemical Properties
4-(Thiazol-2-yloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiamine (Vitamin B1). Additionally, 4-(Thiazol-2-yloxy)benzoic acid may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability.
Cellular Effects
4-(Thiazol-2-yloxy)benzoic acid has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 4-(Thiazol-2-yloxy)benzoic acid can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 4-(Thiazol-2-yloxy)benzoic acid involves its binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiazol-2-yloxy)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Thiazol-2-yloxy)benzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Thiazol-2-yloxy)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
4-(Thiazol-2-yloxy)benzoic acid is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . The compound may also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(Thiazol-2-yloxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues.
Subcellular Localization
4-(Thiazol-2-yloxy)benzoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-(Thiazol-2-yloxy)benzoic acid is crucial for its biological activity and overall impact on cellular processes.
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)7-1-3-8(4-2-7)14-10-11-5-6-15-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFLUYWYOYCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509791 | |
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-20-5 | |
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)


![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)







